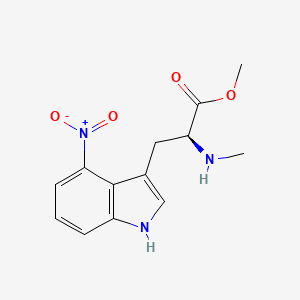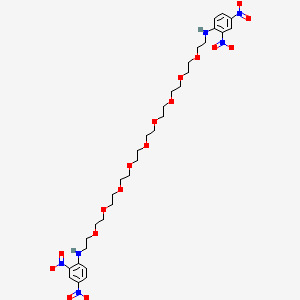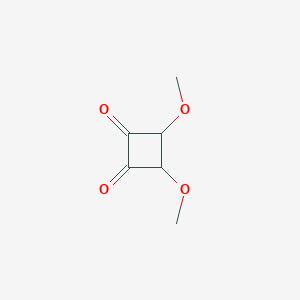
3,4-Dimethoxycyclobutane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxycyclobutane-1,2-dione, also known as dimethyl squarate, is a cyclobutene derivative with the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol . This compound is characterized by its cyclobutene ring structure substituted with two methoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethoxycyclobutane-1,2-dione can be synthesized through the reaction of methanol with squaric acid. The reaction typically involves heating the reactants under reflux conditions . The product is then purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxycyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroxyamino derivatives.
Substitution: It reacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydroxylamine derivatives are used under mild conditions to achieve substitution reactions.
Major Products
Quinones: Formed through oxidation reactions.
Hydroxyamino Derivatives: Formed through reduction and substitution reactions.
Aplicaciones Científicas De Investigación
3,4-Dimethoxycyclobutane-1,2-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxycyclobutane-1,2-dione involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s methoxy and carbonyl groups play a crucial role in its reactivity. For instance, the methoxy groups can participate in nucleophilic substitution reactions, while the carbonyl groups can undergo oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar structure but with ethoxy groups instead of methoxy groups.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups instead of methoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Has hydroxy groups instead of methoxy groups.
Uniqueness
3,4-Dimethoxycyclobutane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
3,4-dimethoxycyclobutane-1,2-dione |
InChI |
InChI=1S/C6H8O4/c1-9-5-3(7)4(8)6(5)10-2/h5-6H,1-2H3 |
Clave InChI |
QFEKOOUBCPXIQU-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(=O)C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


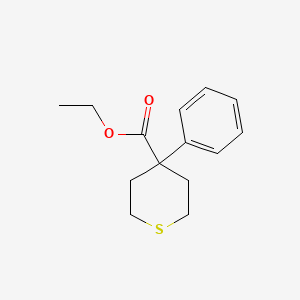

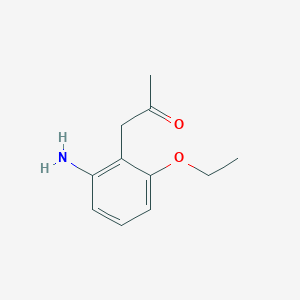
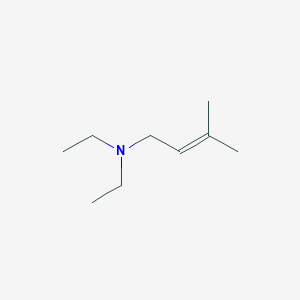
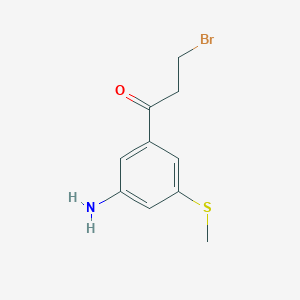
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
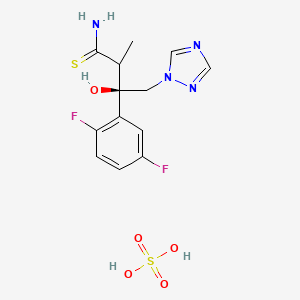
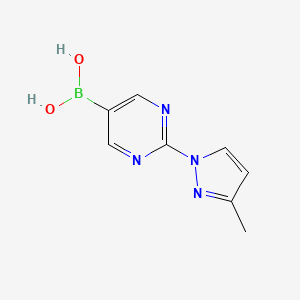
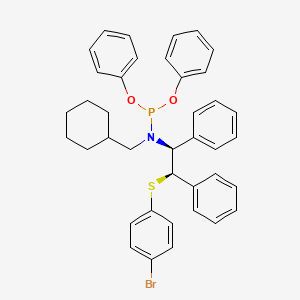
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)

